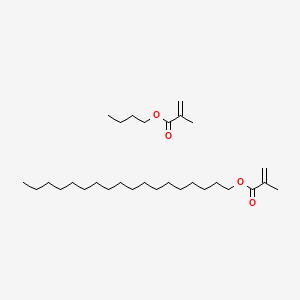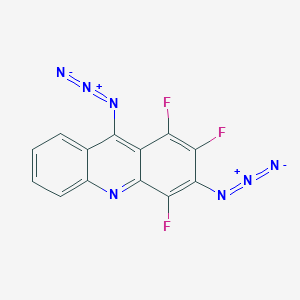
3,9-Diazido-1,2,4-trifluoroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diazido-1,2,4-trifluoroacridine is a nitrogen-rich compound known for its high energy and reactivity. It belongs to the class of azido compounds, which are characterized by the presence of azide groups (-N₃). These compounds are often used in the field of energetic materials due to their ability to release a significant amount of energy upon decomposition .
Méthodes De Préparation
The synthesis of 3,9-Diazido-1,2,4-trifluoroacridine typically involves the introduction of azide groups into a fluorinated acridine framework. One common method involves the reaction of 3,9-dichloro-1,2,4-trifluoroacridine with sodium azide in an appropriate solvent. The reaction conditions often include moderate temperatures and the use of a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the substitution reaction .
Analyse Des Réactions Chimiques
3,9-Diazido-1,2,4-trifluoroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Applications De Recherche Scientifique
3,9-Diazido-1,2,4-trifluoroacridine has several applications in scientific research:
Energetic Materials: Due to its high nitrogen content and energy release upon decomposition, it is used in the development of high-energy materials for explosives and propellants.
Material Sciences: The compound is used as a cross-linker in the synthesis of polymers and other materials, enhancing their physical properties.
Chemical Synthesis: It serves as a precursor in the synthesis of other nitrogen-rich compounds and heterocycles.
Mécanisme D'action
The mechanism of action of 3,9-Diazido-1,2,4-trifluoroacridine primarily involves the release of nitrogen gas upon thermal or photolytic decomposition. This release of gas generates a significant amount of energy, making it useful in energetic materials. The azide groups can also form highly reactive nitrenes, which can participate in various chemical reactions, including polymer cross-linking .
Comparaison Avec Des Composés Similaires
3,9-Diazido-1,2,4-trifluoroacridine can be compared with other nitrogen-rich azido compounds such as:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich compound used in energetic materials.
1,2-Diazido-1,2-bis(dimethylamino)diborane(4): Known for its stability and use in the synthesis of iminoboranes.
1,4-Diaryl-2,3-diazido-1,4-diaza-2,3-diborinines: Used in materials chemistry for their energetic properties.
These compounds share similar properties, such as high nitrogen content and reactivity, but differ in their specific applications and stability.
Propriétés
Numéro CAS |
60197-13-9 |
|---|---|
Formule moléculaire |
C13H4F3N7 |
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
3,9-diazido-1,2,4-trifluoroacridine |
InChI |
InChI=1S/C13H4F3N7/c14-8-7-11(20-22-17)5-3-1-2-4-6(5)19-12(7)10(16)13(9(8)15)21-23-18/h1-4H |
Clé InChI |
IYRMKQDXCIACFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)N=[N+]=[N-])F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


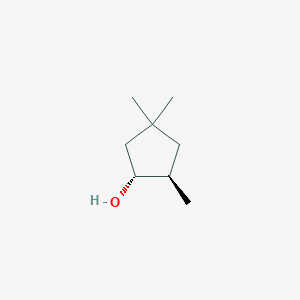
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
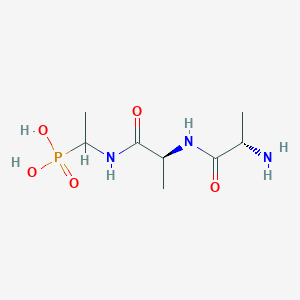
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
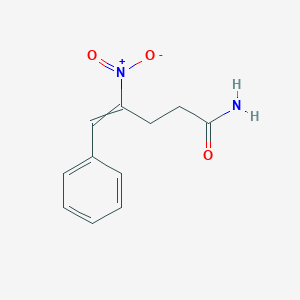
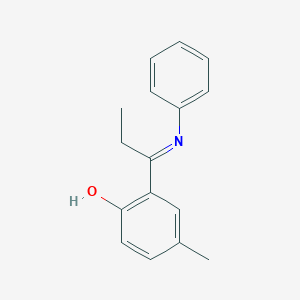
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
